molecular formula C10H11N3O4 B13957427 2-Imidazolidinone, 1-methoxy-3-(4-nitrophenyl)- CAS No. 52420-46-9

2-Imidazolidinone, 1-methoxy-3-(4-nitrophenyl)-

Cat. No.: B13957427
CAS No.: 52420-46-9
M. Wt: 237.21 g/mol
InChI Key: VVLZRLRPYJJQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Imidazolidinone, 1-methoxy-3-(4-nitrophenyl)- is a heterocyclic organic compound that features a five-membered ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidinone, 1-methoxy-3-(4-nitrophenyl)- typically involves the reaction of 1-methoxy-3-(4-nitrophenyl)-2-imidazolidinone with appropriate reagents under controlled conditions. One common method includes the use of carbon dioxide and ethylenediamine as starting materials, which undergo a series of reactions to form the desired product .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of γ-Al2O3 as a catalyst in supercritical CO2 conditions has been reported to facilitate the formation of imidazolidinone derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Imidazolidinone, 1-methoxy-3-(4-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinone derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-Imidazolidinone, 1-methoxy-3-(4-nitrophenyl)- has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 2-Imidazolidinone, 1-methoxy-3-(4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Imidazolidinone: A simpler analogue without the methoxy and nitrophenyl groups.

    Benzimidazolidin-2-one: Contains a fused benzene ring, offering different chemical properties.

    1,3-Dimethyl-2-imidazolidinone: Features methyl groups instead of methoxy and nitrophenyl substituents.

Uniqueness

2-Imidazolidinone, 1-methoxy-3-(4-nitrophenyl)- is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the methoxy and nitrophenyl groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in pharmaceutical research .

Properties

CAS No.

52420-46-9

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

1-methoxy-3-(4-nitrophenyl)imidazolidin-2-one

InChI

InChI=1S/C10H11N3O4/c1-17-12-7-6-11(10(12)14)8-2-4-9(5-3-8)13(15)16/h2-5H,6-7H2,1H3

InChI Key

VVLZRLRPYJJQET-UHFFFAOYSA-N

Canonical SMILES

CON1CCN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.